
3-Ethoxycarbonyl-3'-iodobenzophenone
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Overview
Description
3-Ethoxycarbonyl-3'-iodobenzophenone is a halogenated benzophenone derivative featuring an ethoxycarbonyl (–COOEt) substituent at the 3-position and an iodine atom at the 3'-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and radiopharmaceutical applications. Its iodine atom enables radioisotope labeling (e.g., for SPECT imaging), while the ethoxycarbonyl group enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxycarbonyl-3’-iodobenzophenone can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of 3-ethoxycarbonyl-3’-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. The use of automated reactors and continuous flow processes can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzophenone core can undergo oxidation or reduction reactions to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include substituted benzophenone derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include alcohols or ketones derived from the benzophenone core.
Scientific Research Applications
3-Ethoxycarbonyl-3’-iodobenzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxycarbonyl-3’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the benzophenone core can participate in oxidation and reduction reactions . These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 3-Ethoxycarbonyl-3'-iodobenzophenone with analogous iodinated benzophenones and acetophenones:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |
---|---|---|---|---|---|---|
This compound | Not Provided | C₁₆H₁₃IO₃ | ~379.9* | N/A | N/A | –COOEt (3), –I (3') |
3,5-Dimethoxy-3'-iodobenzophenone | 1443346-36-8 | C₁₅H₁₃IO₃ | ~367.9 | N/A | N/A | –OCH₃ (3,5), –I (3') |
3-Cyano-2'-iodobenzophenone | 890098-69-8 | C₁₄H₈INO | 333.12 | 1.72 | 457.1 | –CN (3), –I (2') |
3'-Iodoacetophenone | 14452-30-3 | C₈H₇IO | 226.05 | N/A | N/A | –COCH₃ (1), –I (3') |
*Calculated based on molecular formula.
Key Observations:
- Molecular Weight and Complexity: The ethoxycarbonyl derivative has the highest molecular weight (~379.9 g/mol), reflecting its larger substituent compared to cyano (–CN) or methoxy (–OCH₃) groups.
- Electronic Effects: The ethoxycarbonyl group is strongly electron-withdrawing, polarizing the aromatic ring and deactivating it toward electrophilic substitution. This contrasts with methoxy (electron-donating) and cyano (moderately electron-withdrawing) groups, which alter reactivity patterns .
- Boiling Point and Solubility: The cyano-substituted derivative exhibits a high predicted boiling point (457.1°C), likely due to dipole-dipole interactions from the polar –CN group. Ethoxycarbonyl derivatives may have intermediate solubility in polar solvents compared to methoxy or iodoacetophenone .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Ethoxycarbonyl-3'-iodobenzophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using iodobenzene derivatives and ethoxycarbonyl-substituted acyl chlorides. Alternative routes include Suzuki-Miyaura cross-coupling, leveraging the iodine substituent as a reactive site . Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature control (80–120°C). Yields typically range from 60–85%, with purity confirmed by HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm). The iodine substituent causes deshielding in adjacent protons .
- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and aryl-iodine bonds (~500 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks at m/z 368 (M⁺) align with the molecular formula C₁₅H₁₃IO₃ .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : Use impermeable gloves (e.g., nitrile) and sealed goggles to prevent exposure to iodinated intermediates. Waste must be segregated and treated via halogen-specific protocols (e.g., sodium thiosulfate neutralization) .
Advanced Research Questions
Q. How can contradictory crystallography data for this compound analogs be resolved?
- Methodological Answer : Discrepancies in X-ray diffraction patterns (e.g., bond angles or unit cell parameters) may arise from polymorphism or solvent inclusion. Use Rietveld refinement to compare data with structurally similar compounds like 3,4-Dimethoxy-4'-iodobenzophenone (CAS 116413-00-4) . Computational tools (e.g., Mercury CSD) can model steric effects of the ethoxycarbonyl group.
Q. What strategies optimize regioselective functionalization in benzophenone derivatives?
- Methodological Answer :
- Directing Groups : Introduce methoxy or nitro groups to steer electrophilic substitution.
- Cross-Coupling : Exploit the iodine substituent in Suzuki reactions with boronic acids. Pd-catalyzed conditions (e.g., Pd(OAc)₂, SPhos ligand) enhance selectivity .
- Kinetic Control : Lower temperatures (0–25°C) favor meta-substitution in ethoxycarbonyl-containing systems.
Q. How do computational models predict the electronic effects of the iodine substituent?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal iodine’s electron-withdrawing effect, reducing HOMO-LUMO gaps by ~0.5 eV compared to non-halogenated analogs. Solvent models (e.g., PCM) simulate polar environments, correlating with experimental UV-Vis λmax shifts .
Q. Critical Analysis of Research Gaps
- Synthetic Efficiency : Current methods for this compound lack green chemistry metrics (e.g., E-factor). Future work could explore biocatalytic routes or solvent-free conditions .
- Biological Activity : While structurally related to bioactive phenyl ethers, no studies evaluate its antimicrobial or enzyme-inhibitory potential. Collaborative assays (e.g., MIC testing) are needed .
Properties
IUPAC Name |
ethyl 3-(3-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMGWSYCFOZKDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641529 |
Source
|
Record name | Ethyl 3-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-41-6 |
Source
|
Record name | Ethyl 3-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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